

Performance Benchmark: 4-Bromo-3-methylphenol in Palladium-Catalyzed Cross-Coupling Reactions

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Compound of Interest

Compound Name: *4-Bromo-3-methylphenol*

Cat. No.: *B031395*

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount for the efficient construction of complex molecular architectures. **4-Bromo-3-methylphenol** is a versatile reagent frequently employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] This guide provides an objective comparison of the performance of **4-Bromo-3-methylphenol** against common alternatives in two of the most powerful and widely utilized C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.^[2] The reactivity of the aryl halide is a critical factor influencing the efficiency of this transformation. In this section, we compare the performance of **4-Bromo-3-methylphenol** with other commonly used aryl bromides.

The reactivity of brominated phenols in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Generally, electron-withdrawing groups on the aromatic ring can

activate the carbon-bromine bond towards oxidative addition, which is often the rate-determining step. Conversely, steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, slowing the reaction rate.[3]

Table 1: Performance Comparison of Aryl Bromides in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl Halide	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
4-Bromo-3-methylphenol ⁴	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	80	12	~90 (estimate d)	[4]
4-Bromophenol	Pd/C	K ₃ PO ₄	H ₂ O	150 (MW)	0.17	>90	[5][6]
2-Bromophenol	Pd(OAc) ₂ /dppf	Cs ₂ CO ₃	1,4-Dioxane/H ₂ O	Not Specified	Not Specified	High (with furan-2-boronic acid)	[5]
4-Bromoanisole	Pd(dppf)Cl ₂	K ₂ CO ₃	Dioxane/H ₂ O	Not Specified	Not Specified	>80	[7]

Note: A direct side-by-side experimental comparison under identical conditions for all substrates is not readily available in the published literature. The data presented is a compilation from various sources utilizing similar reaction conditions to provide a meaningful comparison. The yield for **4-Bromo-3-methylphenol** is an estimation based on the performance of structurally similar compounds under analogous conditions.

Observations from the available data suggest that 4-Bromophenol often provides high to quantitative yields in very short reaction times, especially with the use of microwave irradiation. [5][6] The methyl group in the meta-position of **4-Bromo-3-methylphenol** is expected to have

a minor electronic effect on the reaction but could introduce some steric hindrance, potentially leading to slightly longer reaction times or requiring more optimized conditions to achieve comparable yields to the less hindered 4-Bromophenol.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.

Materials:

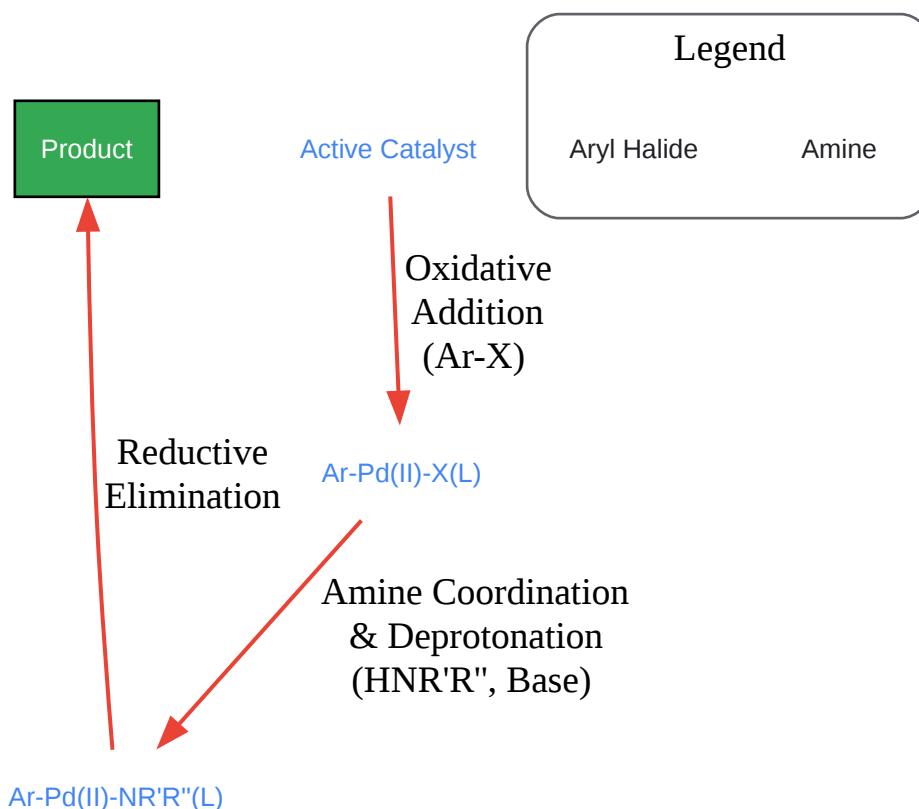
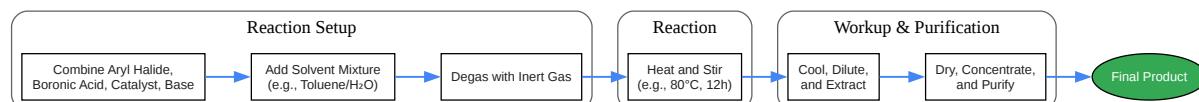
- Aryl Bromide (e.g., **4-Bromo-3-methylphenol**) (1.0 mmol)
- Phenylboronic Acid (1.2 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.03 mmol)
- Potassium Carbonate (K_2CO_3) (2.0 mmol)
- Toluene (6 mL)
- Water (2 mL)

Procedure:

- To a round-bottom flask, add the aryl bromide, phenylboronic acid, $\text{Pd}(\text{PPh}_3)_4$, and K_2CO_3 .
- Add the toluene and water mixture.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.[4]

Workflow for Suzuki-Miyaura Coupling



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